molecular formula C17H18N2O B5000607 2-[(4-ETHYLPHENOXY)METHYL]-7-METHYL-1H-1,3-BENZODIAZOLE

2-[(4-ETHYLPHENOXY)METHYL]-7-METHYL-1H-1,3-BENZODIAZOLE

Cat. No.: B5000607
M. Wt: 266.34 g/mol
InChI Key: FEMYJNSLPXQUKQ-UHFFFAOYSA-N
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Description

2-[(4-Ethylphenoxy)methyl]-7-methyl-1H-1,3-benzodiazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzodiazole ring, which is known for its stability and reactivity, making it a valuable candidate for various chemical reactions and applications.

Biochemical Analysis

Biochemical Properties

2-[(4-ethylphenoxy)methyl]-4-methyl-1H-benzimidazole has been shown to exhibit significant antimicrobial properties. It interacts with various enzymes and proteins, particularly those involved in bacterial cell wall synthesis and fungal cell membrane integrity . The compound’s interaction with these biomolecules often results in the inhibition of enzyme activity, leading to the disruption of essential biochemical pathways in microorganisms. For instance, it has been observed to inhibit the activity of enzymes such as β-lactamases and chitin synthases, which are crucial for the survival of bacteria and fungi, respectively .

Cellular Effects

The effects of 2-[(4-ethylphenoxy)methyl]-4-methyl-1H-benzimidazole on cellular processes are profound. In bacterial cells, the compound disrupts cell wall synthesis, leading to cell lysis and death . In fungal cells, it interferes with cell membrane integrity, causing increased permeability and subsequent cell death . Additionally, 2-[(4-ethylphenoxy)methyl]-4-methyl-1H-benzimidazole has been shown to affect cell signaling pathways, particularly those involved in stress responses and apoptosis. This compound can induce the expression of stress-related genes and proteins, leading to programmed cell death in pathogenic microorganisms .

Molecular Mechanism

At the molecular level, 2-[(4-ethylphenoxy)methyl]-4-methyl-1H-benzimidazole exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, inhibiting their activity and preventing the completion of vital biochemical reactions . For example, the compound’s binding to β-lactamases prevents these enzymes from breaking down β-lactam antibiotics, thereby enhancing the efficacy of these drugs against resistant bacterial strains . Similarly, its interaction with chitin synthases inhibits the synthesis of chitin, a key component of fungal cell walls, leading to cell death .

Temporal Effects in Laboratory Settings

The stability and effectiveness of 2-[(4-ethylphenoxy)methyl]-4-methyl-1H-benzimidazole have been studied extensively in laboratory settings. Over time, the compound has been shown to maintain its antimicrobial activity, although some degradation may occur under certain conditions . Long-term studies have indicated that the compound remains effective in inhibiting microbial growth for extended periods, making it a promising candidate for therapeutic applications . Its stability can be influenced by factors such as temperature, pH, and exposure to light .

Dosage Effects in Animal Models

In animal models, the effects of 2-[(4-ethylphenoxy)methyl]-4-methyl-1H-benzimidazole vary with dosage. At lower doses, the compound effectively inhibits microbial growth without causing significant adverse effects . At higher doses, some toxic effects have been observed, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing toxicity .

Metabolic Pathways

2-[(4-ethylphenoxy)methyl]-4-methyl-1H-benzimidazole is involved in several metabolic pathways, particularly those related to its antimicrobial activity. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . Additionally, the compound’s metabolites have been shown to retain some antimicrobial activity, contributing to its overall effectiveness . The interaction of 2-[(4-ethylphenoxy)methyl]-4-methyl-1H-benzimidazole with metabolic enzymes can also influence metabolic flux and the levels of various metabolites within cells .

Transport and Distribution

The transport and distribution of 2-[(4-ethylphenoxy)methyl]-4-methyl-1H-benzimidazole within cells and tissues are critical for its effectiveness. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it accumulates in specific compartments, such as the cytoplasm and cell membrane, where it exerts its antimicrobial effects . The distribution of the compound within tissues can also influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 2-[(4-ethylphenoxy)methyl]-4-methyl-1H-benzimidazole plays a crucial role in its activity. The compound is primarily localized in the cytoplasm and cell membrane, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its effectiveness against microbial pathogens .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethylphenoxy)methyl]-7-methyl-1H-1,3-benzodiazole typically involves the reaction of 4-ethylphenol with a suitable benzodiazole precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring a cost-effective production process. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Ethylphenoxy)methyl]-7-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and dichloromethane. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Ethylphenoxy)methyl]benzonitrile
  • 2-[(4-Ethylphenoxy)methyl]oxirane
  • 2-[(4-Ethylphenoxy)methyl]benzoylthiourea

Uniqueness

Compared to these similar compounds, 2-[(4-ethylphenoxy)methyl]-7-methyl-1H-1,3-benzodiazole stands out due to its unique benzodiazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and stability .

Properties

IUPAC Name

2-[(4-ethylphenoxy)methyl]-4-methyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-3-13-7-9-14(10-8-13)20-11-16-18-15-6-4-5-12(2)17(15)19-16/h4-10H,3,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMYJNSLPXQUKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=NC3=C(C=CC=C3N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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